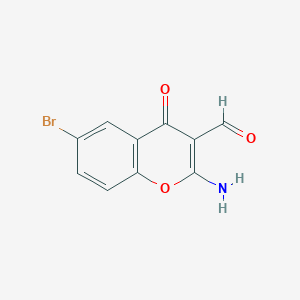

2-Amino-6-bromo-3-formylchromone

Descripción

Significance of Chromone (B188151) Scaffolds in Chemical Biology and Medicinal Chemistry

Chromones, or 4H-1-benzopyran-4-ones, and their derivatives are a prominent class of oxygen-containing heterocyclic compounds. researchgate.net The chromone nucleus is a key structural motif found in a multitude of naturally occurring compounds and synthetic analogues that exhibit a broad spectrum of biological activities. researchgate.netjrespharm.com This has established the chromone scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

The pharmacological importance of chromone derivatives is extensive, with studies demonstrating their potential as antimicrobial, antitumor, antioxidant, anti-HIV, and antiallergenic agents. researchgate.netnih.gov The inherent biological activity of the chromone core, coupled with the potential for diverse functionalization, makes it a highly attractive starting point for the development of new therapeutic agents.

Academic Context and Research Trajectory of Functionalized Chromones as Privileged Scaffolds

The academic interest in functionalized chromones stems from their proven track record in drug discovery and their synthetic tractability. Researchers have extensively explored the modification of the chromone ring system to modulate its physicochemical properties and biological activity. The introduction of various substituents at different positions of the chromone nucleus allows for the fine-tuning of its interaction with biological targets.

A significant area of research has been the synthesis of 3-formylchromones, which serve as versatile intermediates for the creation of more complex heterocyclic systems. asianpubs.orgeurjchem.com The aldehyde group at the 3-position is a reactive handle that can participate in a wide range of chemical transformations, including condensation and cyclization reactions. eurjchem.com This has led to the development of large libraries of chromone-based compounds with diverse and often enhanced biological activities.

Rationale for Investigating 2-Amino-6-bromo-3-formylchromone as a Versatile Research Scaffold

The compound this compound is of particular interest to researchers due to the unique combination of functional groups on its chromone backbone. The presence of an amino group at the 2-position, a formyl group at the 3-position, and a bromine atom at the 6-position creates a highly versatile and reactive molecule.

The strategic placement of these groups offers several advantages for chemical synthesis:

The amino group can act as a nucleophile or be part of a larger heterocyclic system.

The formyl group is an electrophilic site, readily undergoing condensation reactions with various nucleophiles to form Schiff bases and other derivatives.

The bromine atom can be substituted via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of other functional groups.

This trifecta of reactivity makes this compound an ideal starting material for the construction of complex molecular architectures and for the generation of libraries of compounds for biological screening. The electron-withdrawing nature of the bromo group also enhances the electrophilicity of the formyl carbon, facilitating certain nucleophilic additions.

Overview of Current Research Trends and Future Perspectives Relevant to the Chemical Compound and its Derivatives

Current research involving this compound and its derivatives is focused on several key areas. A primary trend is its use as a building block for the synthesis of novel fused heterocyclic systems, such as pyrimidines and quinolines. These fused systems are of great interest in medicinal chemistry as they often exhibit potent and selective biological activities.

Future perspectives for this compound and its derivatives are promising. The development of more efficient and sustainable synthetic methodologies for its preparation and modification is an ongoing area of research. jrespharm.com Furthermore, the exploration of the biological activities of its derivatives is expected to yield new lead compounds for the treatment of various diseases, including cancer and infectious diseases. nih.gov The unique electronic and steric properties conferred by the bromo and amino substituents will continue to be exploited in the design of targeted therapeutic agents.

Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 73262-04-1 | C₁₀H₆BrNO₃ | 268.06 |

| 6-Bromo-3-formylchromone | 52817-12-6 | C₁₀H₅BrO₃ | 253.05 |

| 2-Amino-3-formylchromone (B160151) | 61424-76-8 | C₁₀H₇NO₃ | 189.17 |

| 3-Formylchromone | 17422-74-1 | C₁₀H₆O₃ | 174.15 |

| 6,8-Dichloro-3-formylchromone | Not specified in sources | C₁₀H₄Cl₂O₃ | Not specified in sources |

| 6,8-Dibromo-3-formylchromone | Not specified in sources | C₁₀H₄Br₂O₃ | Not specified in sources |

Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| FTIR (cm⁻¹) | 3380 (NH₂ asymmetric stretch), 2830 (Aldehyde C-H stretch), 1678 (C=O stretch), 610 (C-Br stretch) |

| ¹H NMR (DMSO-d₆, ppm) | 9.82 (s, 1H, Aldehyde proton), 7.45–8.10 (m, 3H, Aromatic protons), 6.95 (broad, 2H, NH₂ protons) |

| ¹³C NMR (DMSO-d₆, ppm) | 191.5 (Aldehyde carbon), 176.2 (C=O, chromone), 112–155 (Aromatic carbons) |

| UV-Vis (Methanol, nm) | λₘₐₓ: 320 (π→π* transition), Shoulder at 280 (n→π* transition) |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-6-bromo-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIUQJYBTPKQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=C(O2)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352882 | |

| Record name | 2-AMINO-6-BROMO-3-FORMYLCHROMONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73262-04-1 | |

| Record name | 2-AMINO-6-BROMO-3-FORMYLCHROMONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromo-3-formylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 6 Bromo 3 Formylchromone

Pioneering Synthetic Routes to the Core Chromone (B188151) Nucleus

The chromone (4H-1-benzopyran-4-one) framework is a privileged scaffold found in numerous natural products and pharmacologically active molecules. Historically, several named reactions have been pivotal in the construction of this bicyclic system. These pioneering routes typically involve the cyclization of a C6-C3 phenolic precursor.

One of the earliest and most fundamental methods is the Kostanecki-Robinson reaction . This reaction traditionally involves the acylation of an o-hydroxyacetophenone with an aliphatic or aromatic anhydride (B1165640) in the presence of its sodium salt, followed by cyclization. A related classical approach, first introduced by Heywang and Kostanecki, involved the decarboxylation of chromone-2-carboxylic acid.

The Baker-Venkataraman rearrangement offers another key pathway to the chromone nucleus. This method involves the base-catalyzed rearrangement of an o-acyloxyphenyl ketone to form a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclodehydration of this diketone yields the corresponding chromone or flavone (B191248).

A third cornerstone of chromone synthesis is the Claisen condensation . This reaction involves the condensation of an o-hydroxyacetophenone with an ester in the presence of a strong base. The resulting 1,3-diketone intermediate undergoes intramolecular cyclization under acidic conditions to furnish the chromone ring.

Finally, the Simonis reaction provides a route to chromones through the condensation of a phenol (B47542) with a β-ketoester. This reaction can be influenced by the choice of condensing agent to selectively produce either chromones or coumarins. These classical methods laid the essential groundwork for accessing the core chromone structure, upon which further functionalization can be performed.

Functionalization Strategies for Incorporating Amino, Bromo, and Formyl Moieties

To synthesize the target molecule, 2-Amino-6-bromo-3-formylchromone, the core chromone nucleus must be specifically substituted at the C-2, C-3, and C-6 positions. This is achieved through a series of regioselective functionalization reactions.

Regioselective Bromination Approaches

The introduction of a bromine atom onto the benzene (B151609) ring of the chromone scaffold is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. For the synthesis of the 6-bromo derivative, bromination is directed to the C-6 position.

In the context of a 2-amino-3-formylchromone (B160151) precursor, the powerful activating and ortho-, para-directing effect of the C-2 amino group dominates. The amino group strongly activates the aromatic ring towards electrophilic attack, preferentially directing the incoming electrophile (Br+) to the positions ortho and para to it. The C-6 position is para to the C-2 amino group, making it the most electronically favored site for bromination. The carbonyl group of the chromone ring and the formyl group at C-3 are deactivating and meta-directing, which further reinforces the preference for substitution at C-6 and C-8, with the C-6 position being sterically more accessible. Reagents such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent are commonly employed for this transformation.

Introduction of the Formyl Group at C-3

The formyl group at the C-3 position is a key feature of the target molecule and is almost universally introduced using the Vilsmeier-Haack reaction . This reliable and high-yielding reaction involves treating a suitable precursor, typically a substituted 2-hydroxyacetophenone (B1195853), with a formylating agent known as the Vilsmeier reagent.

The Vilsmeier reagent is an electrophilic iminium salt, most commonly generated in situ from a mixture of a tertiary amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction mechanism proceeds via double formylation of the 2-hydroxyacetophenone followed by cyclization and dehydration to directly afford the 3-formylchromone scaffold in a single step. This method is highly efficient for constructing the C-3 aldehyde functionality concurrently with the formation of the pyrone ring.

Strategies for Amino Group Incorporation at C-2

Several strategies have been developed for the introduction of an amino group at the C-2 position of the chromone ring.

One prominent method involves the use of chromone-3-carbonitrile as a key intermediate. These carbonitriles can be synthesized from 3-formylchromones. The electron-deficient C-2 position of the chromone-3-carbonitrile is susceptible to nucleophilic attack. Reaction with various nucleophiles, including amines or even hydroxide (B78521) followed by rearrangement, can lead to the formation of 2-aminochromone derivatives. For instance, treatment of chromone-3-carbonitriles with amines can induce a ring-opening and recyclization cascade to yield 2-amino-3-formylchromones.

A more recent and highly efficient approach involves a Palladium-catalyzed rearrangement strategy . This method facilitates the assembly of 2-amino-3-formyl chromones through a sophisticated sequence involving a palladium-catalyzed ring-opening of a 3-halochromone, followed by rearrangement and cyclization in the presence of an isocyanide. This process constructs the required C-O and C-C bonds and reconstructs the chromone core with the desired amino and formyl groups in a single, atom-economical operation.

Another strategy relies on the nucleophilic aromatic substitution of a suitable leaving group at the C-2 position. For example, a 2-halochromone can react with an amine nucleophile to displace the halide and form the corresponding 2-aminochromone.

Multi-Component Reaction Approaches in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and structural diversity. While a direct one-pot MCR for this compound is not prominently documented, MCRs are widely used to synthesize closely related 2-aminochromene scaffolds.

A common MCR strategy for synthesizing 2-amino-4H-chromenes involves the condensation of a salicylaldehyde, malononitrile (B47326), and a third component, often another nucleophile or an active methylene (B1212753) compound. This approach rapidly constructs the 2-amino-3-carbonitrile chromene core.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Salicylaldehyde | Malononitrile | 4-Hydroxycoumarin | NaOAc / Ethanol | Chromeno[4,3-b]chromene |

| Salicylaldehyde | Malononitrile | Dimedone | Piperidine / Ethanol | 2-Amino-4H-chromene |

| 3-Formylchromone | Primary Amine | Secondary Phosphine Oxide | Catalyst-free | Chromonyl-α-aminophosphine oxide |

| 3-Formylchromone | Dialkyl Acetylenedicarboxylate | Isocyanide | POCl₃ | 3-Amino-5-chromenyl-butenolide |

This table showcases examples of multi-component reactions used to synthesize chromone derivatives and related heterocyclic systems.

To adapt these methods for the synthesis of the target molecule, one could envision a three-component reaction starting with a pre-functionalized substrate. For instance, using 5-bromosalicylaldehyde as the aldehyde component in a reaction with malononitrile and a suitable base could directly install the 6-bromo-2-amino-chromene framework. Subsequent hydrolysis of the nitrile and oxidation or another C1-synthon introduction would be required to form the 3-formyl group, making a true one-pot synthesis of the final target challenging via established MCRs.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of the Chemical Compound and its Analogues

The principles of green chemistry are increasingly being applied to the synthesis of chromones and their derivatives to reduce environmental impact and improve sustainability. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has been successfully used to accelerate the synthesis of chromones. It often leads to significantly shorter reaction times, higher yields, and can enable solvent-free reactions, thereby reducing waste and energy consumption.

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, has also been employed. Ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.

Green Solvents and Catalysts:

Water: Performing reactions in water is a key goal of green chemistry. The synthesis of some chromene derivatives has been achieved in aqueous media, eliminating the need for volatile organic solvents.

Glycerol (B35011): As a biodegradable, non-toxic, and reusable promoting medium, glycerol has been used for the catalyst-free synthesis of 2-amino-4H-chromenes.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as recyclable solvents and catalysts. They have been utilized in palladium-catalyzed syntheses of chromones, offering high efficiency and the potential for catalyst reuse.

Catalyst-Free and Solvent-Free Conditions: Several methods have been developed that proceed under catalyst-free and/or solvent-free conditions. For example, the three-component synthesis of 2-amino-4H-chromenes can be performed by simply grinding the reactants together, sometimes with a solid base, which drastically reduces solvent waste. The use of reusable, biodegradable, or magnetic nanocatalysts also aligns with green chemistry principles by simplifying catalyst recovery and reuse.

| Green Approach | Description | Application in Chromone Synthesis |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions rapidly and efficiently. | Acceleration of aldol (B89426) condensations and cyclization steps. |

| Ultrasonic Irradiation | Use of sound waves to promote chemical reactions. | Promotion of condensation and cyclization reactions. |

| Use of Green Solvents | Replacing volatile organic compounds with water, glycerol, or ionic liquids. | Three-component synthesis of 2-amino-4H-chromenes in water or glycerol. |

| Catalyst-Free Synthesis | Reactions that proceed without a catalyst, often under thermal or grinding conditions. | Grinding-based synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes. |

| Reusable Catalysts | Employing catalysts that can be easily recovered and reused (e.g., ionic liquids, magnetic nanoparticles). | Palladium catalysis in ionic liquids; magnetic nanocatalysts for MCRs. |

This table summarizes various green chemistry approaches applied to the synthesis of chromone analogues.

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

Stage 1: Vilsmeier-Haack Cyclization for 6-bromo-3-formylchromone

The foundational step in the synthesis is the creation of the 3-formylchromone skeleton. The Vilsmeier-Haack reaction is a widely employed and effective method for this transformation, starting from the corresponding substituted o-hydroxyacetophenone, in this case, 1-(5-bromo-2-hydroxyphenyl)ethanone. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which acts as both a formylating agent and a cyclizing agent. sciforum.net

Research findings from various studies indicate that the key parameters influencing the yield of this reaction are temperature, reaction duration, and the stoichiometry of the reagents. For academic-scale synthesis, where reaction volumes are smaller and purification is often achieved via column chromatography, fine-tuning these conditions is essential for obtaining high-purity material in good yields (typically reported in the 80-90% range for analogous compounds). sciforum.net

A comparative analysis of published methodologies for similar 3-formylchromones reveals different approaches to optimization. One common procedure involves the slow, dropwise addition of phosphorus oxychloride to a cooled solution of the o-hydroxyacetophenone in dimethylformamide. The reaction mixture is then heated for an extended period. Another approach involves pre-forming the Vilsmeier reagent at a controlled temperature before adding the acetophenone (B1666503) substrate, followed by a shorter, heated reaction phase. sciforum.net The choice of workup, typically pouring the reaction mixture into ice-water to precipitate the product, is also a critical step to obtain the crude product before purification.

The following table summarizes different conditions reported in the literature for the Vilsmeier-Haack synthesis of 3-formylchromones, illustrating the variables that can be optimized.

| Parameter | Condition Set A | Condition Set B | Optimization Goal |

|---|---|---|---|

| Reagent Addition | POCl₃ added to substrate in DMF | Substrate in DMF added to pre-formed Vilsmeier reagent (POCl₃ + DMF) | Control of exotherm, reproducibility |

| Temperature (°C) | 75 | 30-35 (reagent formation), 50 (addition), 45-55 (reaction) | Minimize side products, control reaction rate |

| Reaction Time | Overnight | 1 hour (reagent formation), 2 hours (reaction) | Improve throughput, reduce energy consumption |

| Reported Yields (Analogues) | Variable | 80-90% | Maximize product recovery |

Stage 2: Amination at the C2-Position

The introduction of the amino group at the C2 position of the chromone ring is the second crucial stage. A common and effective method for this transformation involves a two-step sequence starting from the 6-bromo-3-formylchromone precursor. naturalspublishing.com

Oximation: The precursor is first reacted with hydroxylamine (B1172632) hydrochloride. This reaction converts the aldehyde at the C3 position into an oxime, yielding 6-bromo-4-oxo-4H-chromene-3-carbaldehyde oxime.

Rearrangement: The intermediate oxime is then treated with a base, such as ammonium (B1175870) hydroxide or sodium hydroxide, in an alcoholic solvent. This induces a rearrangement reaction (akin to a Neber rearrangement) to furnish the final this compound. naturalspublishing.com

The following table outlines the key parameters that would be subject to optimization during the development of a robust academic-scale synthesis for the amination step.

| Reaction Step | Parameter to Optimize | Typical Range / Options | Impact on Yield and Purity |

|---|---|---|---|

| Oximation | Base for HCl scavenging | Pyridine (B92270), Sodium Acetate, Triethylamine | Affects reaction rate and ease of workup. |

| Solvent | Ethanol, Methanol, Aqueous Ethanol | Influences solubility of reactants and reaction time. | |

| Temperature | Room Temperature to Reflux | Higher temperatures can speed up the reaction but may lead to impurities. | |

| Rearrangement | Base | Ammonium Hydroxide, Sodium Hydroxide | Choice of base and its concentration are critical for the rearrangement efficiency. |

| Solvent | Ethanol, Methanol | Affects solubility and reaction kinetics. | |

| Temperature | Room Temperature to Reflux | Controls the rate of the desired rearrangement versus potential side reactions. | |

| Reaction Time | 1 - 12 hours | Monitored by TLC to determine the point of maximum product formation. |

By methodically adjusting these conditions, researchers can establish a reliable and high-yielding protocol for the synthesis of this compound, suitable for producing the quantities needed for further academic investigation.

Chemical Reactivity and Derivatization of 2 Amino 6 Bromo 3 Formylchromone

Reactivity Profiles of the Formyl Group (–CHO)

The aldehyde functionality at the C3 position is a primary site for chemical modification, readily participating in condensation, oxidation, reduction, and cyclization reactions. Its electrophilicity is a key driver for its role as a building block in complex organic syntheses. beilstein-journals.org

The formyl group of 2-amino-6-bromo-3-formylchromone readily undergoes condensation reactions with various nitrogen-containing nucleophiles. These reactions typically involve the formation of a C=N double bond, leading to Schiff bases and hydrazones, which are crucial intermediates for the synthesis of more complex heterocyclic systems. sigmaaldrich.com

The general reactivity of the formyl group in 2-amino-3-formylchromones with primary amines leads to the formation of Schiff bases. These reactions can be catalyzed by acids or bases. For instance, the condensation of the related 2-amino-3-formylchromone (B160151) with (R)-2-amino-2-phenylethanol yields a chiral Schiff base ligand. sigmaaldrich.com Similarly, reactions with hydrazines produce hydrazone derivatives, which serve as precursors for heterocyclic Schiff's bases. sigmaaldrich.com

While specific examples for the 6-bromo derivative are less detailed in the provided literature, the enhanced electrophilicity of its formyl group suggests these condensation reactions proceed readily. The reaction of 3-formylchromones with primary aromatic amines can lead to either Schiff bases or, through a subsequent nucleophilic attack and ring-opening, 4-chromanone (B43037) derivatives, depending on the solvent used. researchgate.net

Table 1: Examples of Condensation Reactions with the Formyl Group

| Nucleophile | Product Type | Significance |

| Primary Amines | Schiff Bases (Imines) | Intermediates for heterocyclic synthesis, formation of chiral ligands. sigmaaldrich.com |

| Hydrazines | Hydrazones | Precursors for synthesizing bioactive heterocyclic compounds. sigmaaldrich.com |

The aldehyde group in this compound can be both oxidized and reduced to yield different functional groups.

Oxidation: Under suitable oxidizing conditions, the formyl group can be converted to a carboxylic acid. This transformation introduces a new functional group that can be used for further derivatization, such as esterification or amidation.

Reduction: Conversely, the formyl group can be reduced to a primary alcohol (a hydroxymethyl group) using appropriate reducing agents. This adds a flexible linker to the chromone (B188151) core, which can be valuable for modifying the molecule's steric and electronic properties.

Detailed experimental conditions, such as specific reagents for the oxidation and reduction of this compound, are not extensively covered in the available search results.

The formyl group is a key participant in cyclization reactions, enabling the fusion of new heterocyclic rings onto the chromone framework. These reactions often proceed via an initial condensation at the formyl group, followed by an intramolecular cyclization. Due to its high electrophilicity, cyclization reactions involving 3-formylchromones preferentially occur via the formyl group. beilstein-journals.org

Reactions with bifunctional nucleophiles are a common strategy for building fused systems. researchgate.net For example, 3-formylchromones react with active methylene (B1212753) compounds like malonic acid derivatives in the presence of a base to form acrylic acids, which can be precursors to other cyclic structures. mdpi.com Condensation with compounds like 2-thioxoimidazolidin-4-one (thiohydantoin) or 2-thioxothiazolidin-4-one (rhodanine) leads to the formation of new heterocyclic moieties attached at the 3-position. mdpi.com

Furthermore, the reaction of 3-formylchromones with certain amines can lead to fused pyrimidine (B1678525) and quinoline (B57606) systems. The reaction of 2-amino-3-carbamoylchromone, a related compound, with hydrazines results in the formation of 3-aminochromeno[4,3-c]pyrazol-4-ones, demonstrating a pathway for pyrazole (B372694) annulation. researchgate.net These examples highlight the utility of the formyl group in constructing diverse and complex heterocyclic architectures.

Table 2: Examples of Heterocycles Synthesized via Formyl Group Cyclization

| Reagent | Resulting Heterocyclic System |

| Hydrazines | Fused Pyrazoles researchgate.net |

| Aminotriazoles | Fused Triazolo[1,5-a]pyrimidines |

| Thiohydantoin | Fused Imidazolidinones mdpi.com |

| Rhodanine | Fused Thiazolidinones mdpi.com |

Chemical Transformations at the Amino Group (–NH2)

The amino group at the C2 position is nucleophilic and can undergo a variety of chemical transformations, including acylation, sulfonylation, and diazotization. This functionality is crucial for introducing diverse substituents and for building more complex molecular structures.

Acylation: The amino group of this compound can be readily acylated. This reaction is often employed as a protective strategy to prevent unwanted side reactions at the amino group during other transformations, such as bromination of the parent 2-amino-3-formylchromone. For example, acetylation with acetic anhydride (B1165640) converts the amino group to an acetamido group. This protecting group can later be removed via hydrolysis to regenerate the amino functionality.

Sulfonylation: While specific examples of the sulfonylation of this compound are not detailed in the provided search results, primary aromatic amines are generally known to react with sulfonyl chlorides in the presence of a base to form sulfonamides. This transformation would introduce a sulfonyl moiety, which can significantly alter the electronic and biological properties of the molecule.

As a primary aromatic amine, the amino group of this compound can undergo diazotization. organic-chemistry.org This reaction involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org

Aromatic diazonium salts are highly versatile intermediates that can be converted into a wide range of functional groups. organic-chemistry.org Although the intermediates from aliphatic amines are typically unstable, aromatic diazonium salts can be used for:

Replacement with Halides: In Sandmeyer-type reactions, the diazonium group can be replaced by chloro, bromo, or cyano groups.

Replacement with an Iodide: Reaction with potassium iodide allows for the introduction of iodine. organic-chemistry.org

Replacement with a Hydroxyl Group: Heating the diazonium salt in an aqueous solution can introduce a hydroxyl group.

This pathway offers a powerful method for further functionalizing the C2 position of the chromone ring, although specific applications starting from this compound are not explicitly documented in the search results. The transformation of aromatic amino acids via diazotization to form α-bromo acids with retention of configuration has been reported, highlighting a potential, albeit different, synthetic application of this reaction type. nih.gov

Heterocyclic Annulation via the Amino Functionality

The 2-amino group of this compound, in conjunction with the adjacent 3-formyl group, constitutes a reactive enamine-aldehyde system, which is a prime substrate for heterocyclic annulation reactions. This arrangement is particularly well-suited for the construction of fused pyridine (B92270) rings, leading to the chromeno[2,3-b]pyridine scaffold, a core structure found in various biologically active compounds.

These annulation reactions typically proceed through a condensation reaction involving the formyl group and a suitable binucleophile, followed by an intramolecular cyclization involving the amino group. For instance, 2-amino-3-formylchromones are recognized as valuable precursors for the synthesis of polycyclic compounds through annulation reactions researchgate.net. The reaction with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, would be expected to yield the corresponding chromeno[2,3-b]pyridine derivatives. The reaction mechanism likely involves an initial Knoevenagel condensation at the formyl group, followed by a nucleophilic attack of the amino group onto the nitrile, leading to a subsequent cyclization and tautomerization to form the final aromatic pyridine ring.

Reactivity of the Bromo Substituent (–Br)

The bromine atom at the C-6 position of the chromone ring introduces a key site for functionalization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromo substituent on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The chromone core, with its electron-withdrawing carbonyl group, activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide ion. It has been noted that the bromine atom at the C-6 position can be substituted by various nucleophiles, including amines and thiols, under appropriate reaction conditions .

For an SNAr reaction to occur, the attack of a nucleophile (e.g., an alkoxide, thiolate, or amine) on the carbon atom bearing the bromine is followed by the departure of the bromide leaving group. The presence of the electron-withdrawing chromone system is crucial as it stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. The reaction conditions, such as the choice of solvent, temperature, and the nature of the nucleophile, would significantly influence the efficiency of the substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions dramatically expand the synthetic utility of this compound, allowing for the introduction of a wide array of substituents at the C-6 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base libretexts.org. This method is widely used for the formation of biaryl compounds. The application of Suzuki-Miyaura coupling to introduce a bromine atom using a 2-amino-3-formylchromone-6-boronic acid precursor has been reported, indicating the compatibility of this heterocyclic system with palladium catalysis . The reverse reaction, where the bromo-substituted chromone is coupled with various boronic acids, is expected to proceed efficiently to generate 6-aryl or 6-vinyl substituted 2-amino-3-formylchromones nih.govbeilstein-journals.org.

Heck Coupling: The Heck reaction provides a method for the alkenylation of the C-6 position by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base wikipedia.orgorganic-chemistry.org. This reaction would lead to the synthesis of 6-alkenyl-2-amino-3-formylchromones, which are valuable intermediates for further transformations.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst gold-chemistry.orglibretexts.orgorganic-chemistry.orgwikipedia.org. This reaction would yield 6-alkynyl-2-amino-3-formylchromones, which can serve as precursors for the synthesis of more complex structures through subsequent reactions of the alkyne group nih.gov.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base organic-chemistry.org. This would provide a direct route to 6-amino-substituted 2-amino-3-formylchromones, further functionalizing the aromatic core.

A summary of representative palladium-catalyzed cross-coupling reactions is presented in the table below.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Aryl/Vinyl-2-amino-3-formylchromone |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 6-Alkenyl-2-amino-3-formylchromone |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 6-Alkynyl-2-amino-3-formylchromone |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 6-(R¹R²N)-2-amino-3-formylchromone |

Formation of Organometallic Reagents

The formation of organometallic reagents, such as Grignard or organolithium reagents, from this compound is expected to be challenging due to the presence of multiple reactive functional groups. The acidic proton of the amino group and the electrophilic carbonyl of the formyl group are incompatible with the highly basic and nucleophilic nature of these organometallic species youtube.comyoutube.com.

Direct reaction with magnesium metal to form a Grignard reagent would likely be thwarted by the reactivity of the other functional groups. Similarly, halogen-metal exchange with organolithium reagents would be complicated by competing reactions. To successfully form an organometallic derivative at the C-6 position, protection of the amino and formyl groups would be a prerequisite. The amino group could be protected, for example, as an amide, and the formyl group as an acetal. Following the formation and reaction of the organometallic species, a deprotection sequence would be necessary to restore the original functionalities.

Combined Reactivity and Multi-Functional Transformations for Complex Molecules

The true synthetic power of this compound is realized in multi-functional transformations where two or more of its reactive sites are engaged in a single synthetic operation. These tandem, domino, or cascade reactions allow for the rapid construction of complex molecular architectures from a relatively simple starting material beilstein-journals.orgnih.gov.

For instance, a reaction sequence could be envisioned where the formyl group first undergoes a condensation reaction with a suitable nucleophile, and the resulting intermediate then participates in a cyclization involving either the amino group or the bromo substituent. Domino reactions of 3-formylchromones are known to proceed via an initial Michael addition to the pyranone ring, followed by further cyclizations beilstein-journals.orgnih.gov. The presence of the 2-amino and 6-bromo groups in the target molecule adds further layers of potential reactivity, enabling the design of novel reaction cascades.

A hypothetical example could involve the reaction with a binucleophile that first reacts with the formyl group and then, in a subsequent step, displaces the bromo substituent via an intramolecular SNAr reaction, leading to the formation of a new heterocyclic ring fused to the chromone backbone. Alternatively, a palladium-catalyzed intramolecular coupling reaction, such as an intramolecular Heck or Sonogashira reaction, could be designed if a suitable tethered alkene or alkyne is introduced via the amino or formyl group.

Chemo- and Regioselectivity in Derivatization Processes

Given the multiple reactive sites in this compound, achieving chemo- and regioselectivity in its derivatization is of paramount importance. The outcome of a reaction can often be controlled by a careful choice of reagents, catalysts, and reaction conditions.

The directing effects of the existing substituents play a crucial role in the regioselectivity of further electrophilic aromatic substitution reactions. The amino group at C-2 is an activating, ortho-, para-directing group, while the formyl group at C-3 and the carbonyl group at C-4 are deactivating, meta-directing groups. The interplay of these effects is responsible for the preferential bromination at the C-6 position during the synthesis of the parent molecule .

In derivatization reactions, chemoselectivity can be achieved by exploiting the different reactivity of the functional groups. For example, the formyl group can be selectively reacted with mild nucleophiles or reducing agents without affecting the bromo substituent. Conversely, palladium-catalyzed cross-coupling reactions can be performed at the C-6 position under conditions that leave the enamine-aldehyde moiety intact.

Regioselectivity becomes critical when multiple similar reactive sites are present or can be generated. For instance, in the case of di- or tri-substituted derivatives obtained from cross-coupling reactions, the subsequent functionalization would depend on the electronic and steric properties of the newly introduced groups beilstein-journals.org. The ability to control the selectivity of these reactions is key to the rational design and synthesis of complex molecules based on the this compound scaffold.

Structure Activity Relationship Sar Studies of 2 Amino 6 Bromo 3 Formylchromone Derivatives

Design Principles for SAR Exploration Based on the Chromone (B188151) Scaffold

The chromone core, a bicyclic system composed of a benzene (B151609) ring fused to a γ-pyrone ring, serves as a versatile template for developing new drugs. nih.govnih.govresearchgate.net Its rigid structure provides a defined orientation for substituents, allowing for systematic SAR studies. The design of new chromone-based therapeutic agents often involves several key principles:

Substituent Modification: The introduction of various functional groups at different positions of the chromone nucleus can significantly alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can help to fine-tune the biological activity and pharmacokinetic profile of the compound.

Scaffold Hopping: In some cases, the chromone scaffold itself can be modified or replaced with other heterocyclic systems to explore new chemical space and identify novel active compounds.

Hybridization: Combining the chromone scaffold with other known pharmacophores can lead to the development of hybrid molecules with dual or enhanced biological activities.

The Vilsmeier-Haack reaction is a common method for producing 3-formylchromones, which are key precursors for synthesizing a wide array of chromone derivatives. nih.gov

Impact of Substituent Variation at the Amino Group on Biological Activity

The amino group at the C2 position of the chromone ring is a crucial site for modification in SAR studies. The nature of the substituent attached to this amino group can profoundly affect the compound's biological profile. For instance, in a series of chromone derivatives designed as anticancer agents, modifications at this position were shown to be critical for activity.

Research has indicated that the introduction of different moieties, such as aliphatic or aromatic side chains, can modulate the compound's interaction with specific biological targets. For example, in a study on chromone-based anti-diabetic agents, derivatives with aliphatic side chains at the indole (B1671886) nitrogen, which was linked to the chromone core, showed higher activity compared to those with aromatic rings. nih.gov This suggests that the flexibility and electronic nature of the substituent at the amino group play a significant role in binding to the target protein.

Influence of Formyl Group Modifications on Biological Interactions

The 3-formyl group is a key functional group that can be modified to explore its influence on biological activity. This aldehyde group can serve as a handle for further chemical transformations, allowing for the synthesis of a diverse library of derivatives. For example, 3-formylchromone can be used to prepare chromone-containing sulfonamides. sigmaaldrich.com

Studies have shown that modifications of the formyl group can lead to significant changes in biological activity. For instance, in a series of chromone derivatives evaluated for anticancer activity, compounds with an acrylate (B77674) group at the C3 position showed prominent activity, while those with amide and acid groups at this position were less active. nih.gov This highlights the importance of the electronic and steric properties of the substituent at the C3 position for biological interactions.

Role of Bromine Atom and Other Halogen Substitutions on Bioactivity Profiles

The presence and position of halogen atoms on the chromone scaffold can significantly impact the bioactivity of the derivatives. The bromine atom at the C6 position of 2-amino-6-bromo-3-formylchromone is expected to influence the compound's properties through both electronic and steric effects. Halogens are known to be ortho, para-directing in electrophilic aromatic substitution, and while they are deactivating due to their inductive electron-withdrawing effect, they can participate in resonance. stackexchange.com

The substitution of hydrogen with halogens like fluorine, chlorine, and bromine can modulate the strength of noncovalent interactions, such as halogen bonding. researchgate.net In the context of SAR, replacing the bromine atom with other halogens or different substituents can lead to variations in biological activity. For example, in a study of chromone carboxamide derivatives as anticancer agents, the attachment of a fluorine atom at the C6 position resulted in more active compounds compared to those with chloro or methyl groups. nih.gov This suggests that the high electronegativity of fluorine might be beneficial for the observed activity.

Furthermore, in a study of chroman-4-one derivatives as SIRT2 inhibitors, changing a 6-chloro substituent to a larger but less electronegative 6-bromo substituent was well-tolerated and resulted in a compound with identical inhibitory activity. acs.org This indicates that in some cases, the steric bulk of the halogen may be a more critical factor than its electronegativity.

Heterocyclic Annulation and its Effects on SAR

Heterocyclic annulation, the fusion of another heterocyclic ring to the chromone scaffold, is a powerful strategy to create more complex and potentially more active molecules. This approach can lead to novel compounds with distinct pharmacological profiles. The synthesis of chromones bearing heterocyclic substituents has been explored for various therapeutic applications, including as potential anticancer agents. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Compound Series (2D-QSAR, 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Both 2D-QSAR and 3D-QSAR studies have been applied to chromone derivatives to guide the design of new, more potent compounds.

2D-QSAR models correlate biological activity with 2D descriptors such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. For a series of 3-iodochromone derivatives with fungicidal activity, a 2D-QSAR study using Multiple Linear Regression (MLR) was found to be the best model, with a high correlation coefficient (r² = 0.943). frontiersin.org This model identified descriptors like DeltaEpsilonC, T_2_Cl_6, and ZCompDipole as major factors influencing the fungicidal activity. frontiersin.org

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligands and their target. These models are based on the 3D alignment of the molecules and can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

Several 3D-QSAR studies have been conducted on chromone derivatives for various biological targets. For example, 3D-QSAR models were developed for chromone derivatives as HIV-1 protease inhibitors, with the receptor-based MFA model showing excellent statistical results (r²cv = 0.789, r² = 0.886, and r²pred = 0.995). nih.govresearchgate.net Another 3D-QSAR study on synthetic antioxidant chromone derivatives using molecular field analysis (MFA) also generated a highly predictive model (r²pred = 0.924). mdpi.comresearchgate.net These studies provide valuable insights for the rational design of novel chromone-based therapeutic agents.

Mechanistic Investigations of Biological Activities of 2 Amino 6 Bromo 3 Formylchromone Derivatives

Enzyme Inhibition Studies and Mechanism of Action

Enzyme inhibition is a primary mechanism through which many therapeutic drugs exert their effects. Derivatives of the chromone (B188151) scaffold have been extensively studied for their ability to inhibit a wide range of enzymes, thereby interfering with various pathological processes.

Allosteric vs. Active Site Binding Mechanisms

The mechanism of enzyme inhibition can occur through binding at the enzyme's active site, competitively blocking the substrate, or at an allosteric site, inducing a conformational change that reduces the enzyme's activity.

Active Site Binding: For 3-formylchromone derivatives that inhibit hTopo-IIα, molecular docking studies have shown that these compounds fit well into the ATP binding pocket of the enzyme. researchgate.netrsc.org This indicates a mechanism of action that involves competing with ATP, which is necessary for the enzyme's catalytic cycle. Similarly, in silico modeling of pyrano[2,3-b]chromone derivatives showed attachment to the active sites of α-glucosidase, establishing interactions with key amino acid residues. nih.gov

Allosteric Binding: The literature reviewed did not provide clear evidence of allosteric inhibition for 2-amino-6-bromo-3-formylchromone derivatives against the specified enzyme targets. Most computational and kinetic data point towards interactions within the active or catalytic sites of the enzymes.

Receptor Modulation and Ligand-Binding Dynamics

In addition to enzyme inhibition, the biological effects of chromone derivatives can be mediated through their interaction with cellular receptors, acting as either agonists (activators) or antagonists (blockers).

Receptor Binding Assays and Affinity Determination (e.g., Human Estrogen Receptor Alpha, Adenosine A2A Receptor)

Binding assays are used to determine the affinity of a ligand for a specific receptor. However, the available scientific literature from the search did not provide specific binding assay data for this compound derivatives with the Human Estrogen Receptor Alpha or the Adenosine A2A Receptor.

Human Estrogen Receptor Alpha (ERα): ERα is a crucial target in the treatment of breast cancer. mdpi.com Ligands can bind to the receptor and either mimic the effect of estrogen or block it. While various synthetic molecules have been evaluated for ERα binding, specific affinity data for chromone derivatives is not available in the reviewed sources. nih.gov

Adenosine A2A Receptor: This G protein-coupled receptor is a therapeutic target for conditions like Parkinson's disease. nih.gov Extensive structural biology work has characterized the binding of various agonists and antagonists to this receptor, but studies involving this compound derivatives were not identified. frontiersin.orgnih.gov

Agonist/Antagonist Profiling

Determining whether a receptor ligand acts as an agonist or an antagonist is critical to understanding its pharmacological effect. For the specified receptors, ERα and Adenosine A2A, no agonist or antagonist profiling data for this compound derivatives was found in the conducted search. Therefore, it is not possible to classify their activity at these receptors based on the available literature.

Signaling Pathway Perturbations at the Cellular Level

Derivatives of this compound exert their biological effects by modulating a variety of intracellular signaling pathways. These interactions are crucial to their therapeutic potential in conditions such as inflammation, cancer, and other proliferative diseases.

Anti-inflammatory Response: The anti-inflammatory properties of chromone derivatives are well-documented. nih.govsci-hub.se These compounds can influence key inflammatory pathways. For instance, they have been shown to have an effect on the COX protein, a key enzyme in the inflammatory response. nih.gov In silico studies of 6-substituted 3-formyl chromone derivatives have predicted their potential as anti-inflammatory agents through their interaction with cyclooxygenase (COX) enzymes. nih.gov

Apoptotic Pathways: Inducing apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of many therapeutic agents. Research has demonstrated that 3-formylchromone and its derivatives possess tumor cell-specific cytotoxicity. nih.gov One of the ways they achieve this is by interfering with the Bcl-2 family of proteins, which are critical regulators of apoptosis. Certain derivatives can act as antagonists to anti-apoptotic Bcl-2 proteins, thereby promoting cancer cell death.

Cell Cycle Regulation: In addition to inducing apoptosis, some 3-formylchromone derivatives can arrest the cell cycle, preventing cancer cells from proliferating. For example, specific derivatives have been observed to cause cell cycle arrest at the G2/M phase. researchgate.net This disruption of the normal cell division process is a significant contributor to their anticancer effects. researchgate.net

Interactions with Biological Macromolecules

The biological activities of this compound derivatives are also a result of their direct interactions with essential biological macromolecules like DNA and proteins.

Several studies have explored the interaction of 3-formylchromone derivatives with DNA. Research indicates that some of these compounds can bind strongly to calf thymus DNA (CT-DNA), likely through an intercalation mechanism. researchgate.net This involves the insertion of the compound between the base pairs of the DNA double helix. Molecular docking studies have further supported a partial intercalative mode of binding with B-DNA. researchgate.net

Furthermore, certain metal complexes of 3-formylchromone derivatives have demonstrated the ability to cleave DNA. For example, ternary cobalt(II) complexes have been shown to convert supercoiled DNA into a nicked form, indicating their nuclease activity.

Table 1: DNA Interaction Profile of Selected 3-Formylchromone Derivatives

| Compound/Complex | Method | Key Finding |

|---|---|---|

| Substituted 3-formylchromone derivatives | Absorption & Fluorescence Spectroscopy, Viscosity Measurements | Strong binding to CT-DNA, presumably via intercalation. researchgate.net |

| Substituted 3-formylchromone derivatives | Molecular Docking | Partial intercalative binding mode with B-DNA. researchgate.net |

Computational methods, such as molecular docking, have been extensively used to predict and analyze the interactions between 3-formylchromone derivatives and various protein targets. nih.gov These in silico studies have revealed strong binding affinities for a range of proteins, suggesting multiple potential mechanisms of action. nih.gov

For instance, 6-substituted 3-formylchromone derivatives have shown strong predicted binding to proteins such as insulin-degrading enzyme (IDE), hypoxia-inducible factor-alpha (HIF-α), p53, and cyclooxygenase (COX). nih.gov The stability of these predicted protein-ligand complexes has been further supported by molecular dynamics (MD) simulations. nih.gov

Mechanisms of Action in Specific Biological Contexts

The diverse biological activities of this compound and its derivatives stem from a variety of underlying mechanisms.

Antimicrobial: The antimicrobial activity of chromone derivatives has been noted, though the precise mechanisms are still under investigation. nih.gov Some studies suggest that their metal complexes exhibit enhanced antimicrobial effects compared to the ligands alone. The mechanism may involve interference with microbial cellular processes following chelation.

Antiviral: While some chromone derivatives have been screened for antiviral activity, including against HIV, potent activity has not been consistently reported across all derivatives. nih.gov

Anticancer: The anticancer effects of these compounds are multifactorial. They have been shown to exhibit tumor cell-specific cytotoxicity. nih.govnih.gov Key mechanisms include the induction of apoptosis through the modulation of Bcl-2 family proteins and causing cell cycle arrest. researchgate.net Additionally, some derivatives have been identified as potential topoisomerase inhibitors, enzymes crucial for DNA replication and repair in cancer cells. nih.govresearchgate.net

Anti-inflammatory: The anti-inflammatory action is linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.govsci-hub.se By binding to COX, these compounds can potentially reduce the production of pro-inflammatory prostaglandins.

Antioxidant: Chromone derivatives, as part of the broader flavonoid family, are recognized for their antioxidant properties. nih.gov The primary mechanism is believed to be through scavenging free radicals, which is facilitated by the hydrogen-donating capabilities of hydroxyl groups that are often present in these structures. nih.gov This helps to mitigate oxidative stress, a contributing factor to numerous chronic diseases. nih.gov

Anti-diabetic: In silico studies have pointed towards several potential anti-diabetic mechanisms for 3-formylchromone derivatives. nih.govresearchgate.net These include the inhibition of insulin-degrading enzyme (IDE), which could lead to increased insulin (B600854) bioavailability. nih.gov Furthermore, predictions suggest they may act as insulin inhibitors and inhibitors of HIF1A expression, both of which are relevant targets in diabetes research. nih.govresearchgate.net

Anti-Alzheimer's: The potential for these compounds in the context of Alzheimer's disease is linked to their ability to inhibit acetylcholinesterase (AChE). researchgate.net AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine, and its inhibition is a key strategy in managing the symptoms of Alzheimer's. Certain 3-formylchromone derivatives have shown potent AChE inhibition. researchgate.net Additionally, their anti-inflammatory and antioxidant properties may contribute to neuroprotection. nih.gov

Table 2: Predicted Binding Affinities of 6-isopropyl-3-formylchromone with Various Protein Targets

| Protein Target | Predicted Binding Energy (kcal/mol) | Potential Biological Relevance |

|---|---|---|

| Insulin-degrading enzyme (IDE) | -8.5 | Anti-diabetic, Anti-Alzheimer's nih.govresearchgate.net |

| Hypoxia-inducible factor-alpha (HIF-α) | Strong Affinity (value not specified) | Anticancer nih.govresearchgate.net |

| p53 | Strong Affinity (value not specified) | Anticancer nih.govresearchgate.net |

Computational and Theoretical Chemistry Studies on 2 Amino 6 Bromo 3 Formylchromone

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in understanding the fundamental characteristics of 2-Amino-6-bromo-3-formylchromone. tandfonline.com These calculations, often employing basis sets like 6-311++G(d,p), allow for the optimization of the molecule's geometry and the prediction of various electronic and spectroscopic properties. tandfonline.comresearchgate.net

HOMO-LUMO Analysis and Fukui Functions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. tandfonline.com The energy gap between HOMO and LUMO provides a measure of the molecule's excitability and its ability to participate in chemical reactions. tandfonline.com For this compound, a reduced HOMO-LUMO gap suggests a higher propensity for chemical reactivity.

Studies have shown that the introduction of a bromine atom at the 6-position influences the electronic properties, leading to a smaller HOMO-LUMO gap compared to unsubstituted 3-formylchromones. This is attributed to the inductive effect of the bromine atom. Analysis of different conformers of this compound reveals slight variations in their HOMO and LUMO energies, indicating the influence of molecular conformation on its electronic behavior.

Table 1: HOMO-LUMO Energies and Energy Gap for this compound Conformers

| Parameter | Conformer 1 (a.u.) | Conformer 2 (a.u.) |

|---|---|---|

| HOMO | -0.260 | -0.244 |

| LUMO | -0.084 | -0.077 |

| Energy Gap | 0.176 | 0.167 |

Data sourced from computational studies.

Fukui functions, derived from the changes in electron density, are employed to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This analysis is vital for understanding the regioselectivity of its reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. tandfonline.com It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com For this compound, MEP analysis reveals that the negative potential is concentrated around the oxygen atoms of the carbonyl and formyl groups, indicating these as likely sites for electrophilic attack. Conversely, the regions around the amino group and hydrogen atoms typically exhibit positive potential. This information is invaluable for predicting intermolecular interactions, including hydrogen bonding. tandfonline.com

Vibrational Spectra Prediction

Theoretical calculations of vibrational spectra, including both infrared (IR) and Raman frequencies, provide a detailed understanding of the molecule's vibrational modes. tandfonline.comresearchgate.net By comparing the theoretically predicted spectra with experimental data obtained from FTIR and FT-Raman spectroscopy, a precise assignment of the observed vibrational bands can be achieved. researchgate.netnih.gov

A systematic quantum mechanical study has reported the harmonic vibrational frequencies, infrared intensities, and Raman scattering activities calculated using both HF and DFT (B3LYP/6-311++G(d,p)) methods. tandfonline.comresearchgate.net These theoretical predictions have shown good agreement with experimental observations, validating the computational models used. tandfonline.com For instance, characteristic vibrational frequencies for the C=O stretch, NH₂ stretch, and C-Br stretch have been identified and assigned.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| NH₂ asymmetric stretch | 3380 |

| Aldehyde C-H stretch | 2830 |

| C=O stretch (IR) | 1678 |

| C=O stretch (Raman) | 1685 |

Data sourced from DFT calculations.

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). d-nb.info This method is extensively used in drug discovery to identify potential biological targets and to estimate the binding affinity between the ligand and the target protein.

Ligand-Protein Docking Protocols

Various software packages are available for performing molecular docking simulations, each with its own algorithms and scoring functions. Commonly used protocols for docking studies involving chromone (B188151) derivatives include PyRx, AutoDock, and AutoDock Vina. These tools allow researchers to screen large libraries of compounds against a specific protein target to identify potential inhibitors or activators. The process typically involves preparing the ligand and protein structures, defining the binding site (or performing a blind docking), running the docking simulation, and analyzing the resulting poses and their predicted binding energies. The results from these simulations can guide the design and synthesis of more potent and selective analogs.

Analysis of Binding Modes and Interaction Hotspots

Molecular docking studies are pivotal in elucidating the binding orientation of this compound and its derivatives within the active sites of various protein targets. These computational simulations allow for the identification of key intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for molecular recognition and binding affinity.

For instance, in studies involving 3-formylchromone derivatives, software like UCSF Chimera and BIOVIA Discovery Studio are employed to visualize and analyze these interactions. nih.gov The formyl group at the C-3 position and the substituted chromone core are often identified as key pharmacophoric features that participate in binding. nih.gov

Detailed analyses reveal the formation of specific interactions with amino acid residues in the target protein's binding pocket. Common interaction patterns observed include:

Hydrogen Bonds: The amino and formyl groups of the chromone derivative can act as hydrogen bond donors and acceptors, respectively, forming strong connections with polar residues in the active site.

π-π Stacking: The aromatic chromone ring system frequently engages in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The bromo substituent and the carbon framework of the chromone ring can participate in hydrophobic interactions with nonpolar residues, further stabilizing the protein-ligand complex.

In a study on a flavone-chalcone hybrid synthesized from 6-bromo-3-formylchromone, π-π stacking interactions were observed between the flavone (B191248) rings of two molecules in the crystal structure, with a distance of 3.790 Å. mdpi.com This highlights the propensity of the brominated chromone scaffold to engage in such stabilizing interactions. Docking experiments with this hybrid compound against glutathione (B108866) S-transferase (GST) revealed binding energies ranging from -5.0 to -6.6 kcal/mol, indicating favorable binding. mdpi.com

The following table summarizes the types of interactions commonly observed for chromone derivatives in computational studies:

| Interaction Type | Participating Functional Groups/Moieties | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bonding | Amino group, Formyl group, Carbonyl group | Serine, Threonine, Aspartate, Glutamate, Histidine |

| π-π Stacking | Chromone ring system | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Bromo substituent, Aromatic rings, Alkyl groups | Leucine, Isoleucine, Valine, Alanine |

Virtual Screening Approaches Utilizing the Compound Scaffold

The this compound scaffold serves as a valuable starting point for virtual screening campaigns aimed at discovering novel bioactive molecules. nih.gov Virtual screening involves the computational filtering of large compound libraries to identify molecules with a high probability of binding to a specific biological target. nih.gov

Scaffold-focused virtual screening is a particularly effective strategy. nih.gov This approach uses the core structure of a known active compound, like this compound, to search for structurally similar molecules in chemical databases. nih.gov Both 2D and 3D similarity search methods are employed, often using molecular fingerprints like ECFP_4 to quantify structural similarity. nih.gov

The process typically involves:

Query Scaffold Definition: The this compound structure is defined as the query.

Database Searching: Large chemical databases (e.g., 3D-Available Chemicals Directory, MDL Drug Data Report) are searched for molecules containing a similar scaffold. nih.gov

Similarity Ranking: Compounds are ranked based on their similarity to the query scaffold.

Hit Selection and Experimental Validation: Top-ranked compounds are selected for biological testing to confirm their activity. nih.gov

This approach has been successfully used to identify novel inhibitors for various targets, demonstrating the power of using a well-characterized scaffold to explore new chemical space and identify compounds with improved properties. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of this compound and its complexes with biological macromolecules over time. nih.gov These simulations, often performed using software like GROMACS with force fields such as AMBER99SB, offer insights into the conformational flexibility of the ligand and the stability of its binding pose. nih.gov

A typical MD simulation protocol involves:

System Setup: The protein-ligand complex, obtained from molecular docking, is placed in a simulation box with solvent molecules (e.g., water).

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure (e.g., 300 K). nih.gov

Production Run: A long-duration simulation (e.g., nanoseconds to microseconds) is performed to sample the conformational space of the complex. nih.gov

Analysis of the MD trajectory can reveal:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD value, typically between 0.2 and 0.5 nm for similar systems, indicates that the ligand remains tightly bound in the active site. nih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds throughout the simulation is analyzed to confirm their importance for binding.

For example, MD simulations have been used to study the stability of complexes formed between 3-formylchromone derivatives and their target proteins, such as the insulin-degrading enzyme (IDE). The results of these simulations can validate the docking poses and provide a more accurate understanding of the binding thermodynamics.

Prediction of ADMET Properties (Computational Approaches Only)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify potential liabilities early in the development process. nih.gov Various computational models are available to predict the ADMET profile of this compound.

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system. In silico models for BBB penetration often consider factors like lipophilicity, polar surface area, and the presence of specific transporters. The structural features of this compound, including its polarity, would be key inputs for such predictive models.

Predicting the metabolic fate of a compound is essential to understand its potential for drug-drug interactions and the formation of active or toxic metabolites. nih.gov Computational tools can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, potential metabolic pathways could include:

Oxidation: The aromatic rings and the formyl group are susceptible to oxidation.

Hydrolysis: The chromone ring could potentially undergo hydrolytic cleavage.

Conjugation: The amino group could be a site for conjugation reactions (e.g., glucuronidation, sulfation).

It is important to note that these are predicted pathways, and experimental validation is necessary to confirm the actual metabolic profile of the compound. nih.gov

In Silico Excretion and Toxicity Prediction (e.g., AMES Toxicity Test)

Excretion Prediction: The route and rate of a compound's excretion are critical determinants of its duration of action and potential for accumulation-related toxicity. In silico tools predict excretion pathways by analyzing physicochemical properties such as molecular weight, charge, the logarithm of the partition coefficient (logP), and plasma protein binding. nih.gov For instance, software like ADMET Predictor™ uses artificial neural network ensembles trained on extensive datasets of known drugs to classify compounds and predict their likely excretion routes. nih.gov

Toxicity Prediction: A key component of in silico toxicity assessment is the prediction of mutagenicity, often evaluated using a computational equivalent of the bacterial reverse mutation assay, commonly known as the Ames test. nih.gov The Ames test is a widely used method to assess the mutagenic potential of chemicals, which is a strong indicator of carcinogenicity. nih.gov Computational models for Ames toxicity analyze the chemical structure of a compound for toxicophores—substructural fragments known to be associated with mutagenicity. These models can predict whether a compound is likely to be positive or negative in a laboratory Ames test.

While specific predictive data for this compound is not available, the table below illustrates the typical parameters evaluated in a computational ADMET study for a novel chemical entity.

Table 1: Representative In Silico ADMET Prediction Parameters

| Parameter Category | Predicted Endpoint | Typical Prediction for a Drug-like Molecule | Significance |

|---|---|---|---|

| Excretion | Primary Excretion Route | Renal or Hepatic | Determines clearance mechanism and potential for organ-specific accumulation. |

| Clearance Rate (CL) | Moderate | Influences dosing frequency and plasma concentration. | |

| Toxicity | AMES Mutagenicity | Negative | Predicts the likelihood of the compound causing DNA mutations. |

| hERG Inhibition | Low Risk | Assesses potential for cardiac arrhythmia. | |

| Hepatotoxicity (DILI) | Low Risk | Predicts potential for drug-induced liver injury. | |

| Carcinogenicity | Non-carcinogen | Estimates the risk of causing cancer based on structural alerts. |

Pharmacophore Modeling for Compound Optimization

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a desired response. nih.govmdpi.com This model serves as a 3D template for designing or identifying new, more potent, and selective compounds. The hybridization of known biologically active molecules is a rational drug design strategy based on identifying and combining such pharmacophoric sub-units. mdpi.com

For the optimization of a compound like this compound, a pharmacophore model would be developed based on a set of active molecules that bind to a common target. This process involves aligning the structures and identifying the shared chemical features responsible for their activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

In studies involving related chromone derivatives, pharmacophore models have been successfully used for optimization. For example, a 3D-QSAR pharmacophore model developed for a series of chromone derivatives targeting the acetylcholinesterase enzyme identified a hypothesis with two hydrogen bond acceptors, two hydrophobic regions, and two aromatic rings as critical for activity. nih.gov Similarly, the optimization of chromone derivatives as phosphodiesterase 10 (PDE10) inhibitors was guided by molecular modeling that highlighted the importance of halogen and hydrogen bonds for potent and selective inhibition. nih.gov

Once a pharmacophore model is established, it can be used to:

Virtually screen large chemical databases to find novel scaffolds that match the pharmacophore and are likely to be active. nih.gov

Guide the structural modification of a lead compound, such as this compound, to enhance its interaction with the target receptor, thereby improving its efficacy and selectivity.

Explain structure-activity relationships (SAR) by correlating the presence or absence of pharmacophoric features with biological activity.

The table below outlines a hypothetical pharmacophore model that could be generated for a series of chromone-based compounds, illustrating the key features that might be identified for optimization.

Table 2: Example Pharmacophore Hypothesis for a Chromone Derivative Series

| Pharmacophoric Feature | Description | Potential Corresponding Group on this compound |

|---|---|---|